molecular formula C16H11BrFNO4S B11230501 methyl 4-(4-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

methyl 4-(4-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B11230501
M. Wt: 412.2 g/mol
InChI Key: CNBWDXNXXIIWQA-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: is a complex organic compound that belongs to the class of benzothiazine derivatives. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of bromine, fluorine, and benzothiazine moieties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, potentially leading to the formation of alcohols or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or reduced aromatic systems.

    Substitution: Introduction of various functional groups like amines, thiols, or alkyl groups.

Scientific Research Applications

Methyl 4-(4-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Pharmaceutical Development: Investigated for its potential to develop new therapeutic drugs.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like benzothiazole and its derivatives share a similar core structure but differ in their substituents.

    Fluorobenzene Derivatives: Compounds like fluorobenzene and its derivatives have similar fluorine substitution but lack the benzothiazine core.

    Bromophenyl Compounds: Compounds like 4-bromophenyl derivatives share the bromophenyl group but differ in their overall structure.

Uniqueness

Methyl 4-(4-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to its combination of bromine, fluorine, and benzothiazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H11BrFNO4S

Molecular Weight

412.2 g/mol

IUPAC Name

methyl 4-(4-bromophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C16H11BrFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-7-4-11(18)8-14(13)24(15,21)22/h2-9H,1H3

InChI Key

CNBWDXNXXIIWQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=C(C=C3)Br

Origin of Product

United States

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